

# Physical & Chemical Properties of Nitrocyclopentane

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## Compound Focus: Nitrocyclopentane

CAS No.: 2562-38-1

Cat. No.: S1896577

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The following table consolidates key physicochemical and safety data for **nitrocyclopentane** from supplier catalogs and safety databases [1] [2].

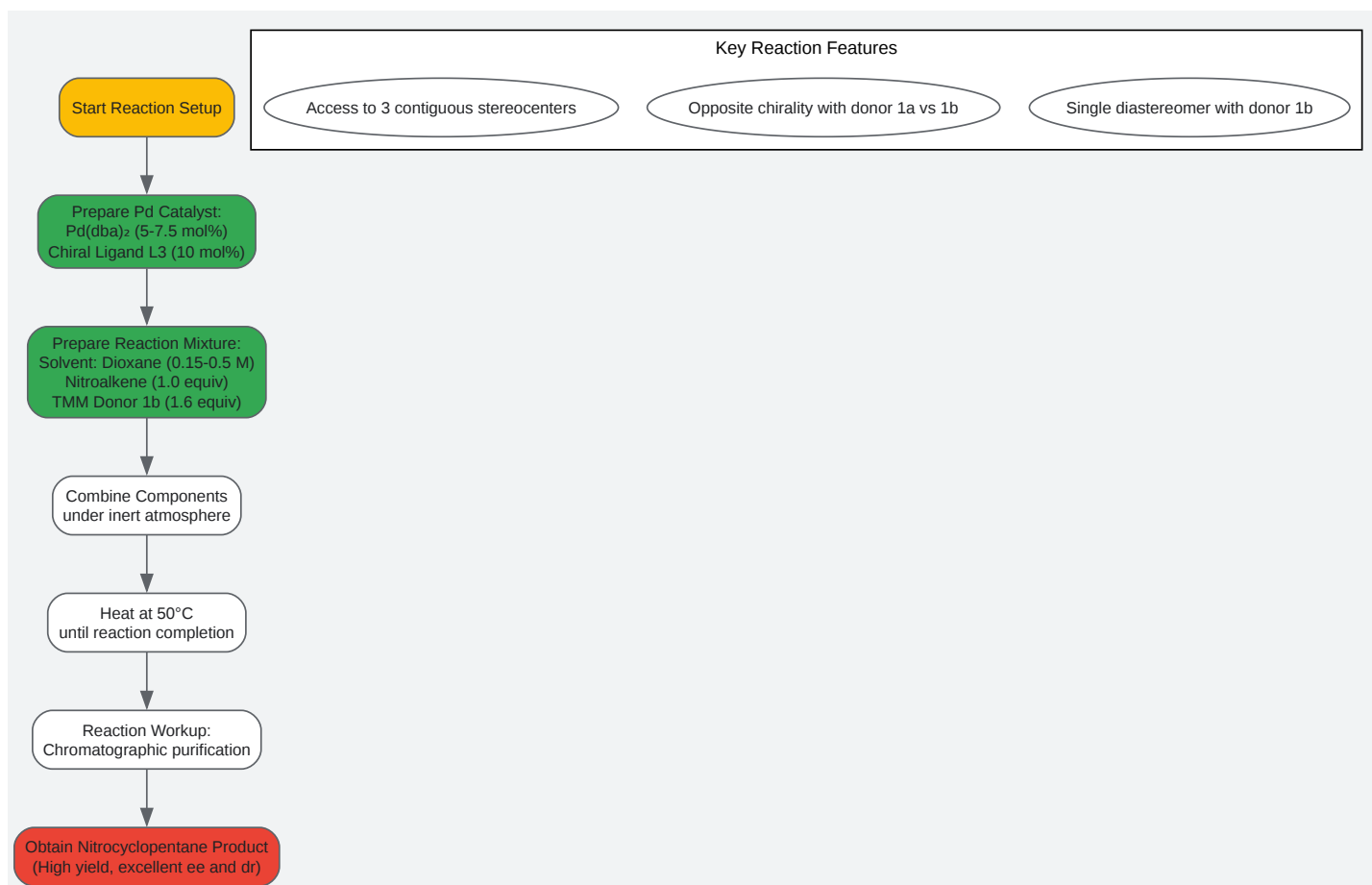
Property	Value
CAS Number	2562-38-1 [1] [2]
Molecular Formula	C5H9NO2 [1] [2]
Molecular Weight	115.132 g/mol [1] [2]
Assay	99% [1]
Physical Form	Liquid [1]
Density	1.086 g/mL at 25 °C [1]
Boiling Point	180-181 °C (lit.) [1] [2]
Refractive Index	n <sub>20/D</sub> 1.454 (lit.) [1]
Flash Point	67 °C (closed cup) [1]

Property	Value
Hazard Codes	Warning [1]
Safety Notes	Mutation data reported. Emits toxic NOx fumes when heated to decomposition [1] [2].

## A Modern Protocol: Synthesis via Palladium-Catalyzed [3+2] Cycloaddition

A highly enantioselective method for synthesizing heavily substituted **nitrocyclopentanes** is the **palladium-catalyzed [3+2] cycloaddition between  $\beta,\beta$ -disubstituted nitroalkenes and a trimethylenemethane (TMM) donor** [3]. This method is efficient and provides excellent control over stereochemistry.

The diagram below illustrates the workflow and key mechanistic steps for this palladium-catalyzed [3+2] cycloaddition reaction.



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### Detailed Experimental Procedure [3]:

- **Catalyst Preparation:** In an inert atmosphere glovebox, combine **Palladium(dba)<sub>2</sub> (5-7.5 mol%)** and the **chiral phosphoramidite ligand L3 (10 mol%)** in a screw-cap vial.

- **Reaction Setup:** Add **dry dioxane** (0.15-0.5 M concentration) to the vial, followed by the  **$\beta,\beta$ -disubstituted nitroalkene substrate (1.0 equivalent)**. Finally, add the **trimethylenemethane donor 1b (1.6 equivalents)**.
- **Reaction Execution:** Seal the vial, remove it from the glovebox, and heat the reaction mixture with stirring at **50°C** until TLC analysis indicates complete consumption of the nitroalkene starting material.
- **Workup and Purification:** After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by **flash chromatography on silica gel** to obtain the desired **nitrocyclopentane** product.
- **Analysis:** The cycloadducts are typically obtained in **excellent yields (often >90%)** and with **>90% enantiomeric excess (ee)**, often as a single diastereomer when using the cyano TMM donor (1b) [3].

## Biological Relevance & Research Context

- **Synthetic Utility:** The nitro group in the cyclopentane product is a versatile synthetic handle. It can be further converted into other functional groups, most notably **cyclopentylamines** and **cyclopentenones**, which are valuable intermediates in drug synthesis [3].
- **Toxicological Data:** Existing safety data indicates that **nitrocyclopentane** is a **secondary nitroalkane** and its nitronate form has been shown to be **mutagenic in Salmonella strains TA100 and TA102**. It has also been examined for its ability to induce DNA repair in rat hepatocytes [1]. This underscores the importance of proper safety protocols when handling this compound.

## Research Applications & Future Directions

The primary application of **nitrocyclopentane** in modern research is as a **high-value synthetic intermediate** for building complex molecular architectures. The advanced synthetic method highlighted above allows medicinal chemists to rapidly generate libraries of enantioenriched, highly substituted cyclopentane derivatives. These structures are crucial for probing structure-activity relationships in drug discovery programs, particularly when a cyclopentane or cyclopentene core is a desired scaffold in a target molecule [3].

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## References

1. 99 2562-38-1 Nitrocyclopentane [sigmaaldrich.com]
2. CAS No.2562-38-1, NITROCYCLOPENTANE Suppliers [lookchem.com]
3. Highly-Substituted Enantioenriched Cyclopentane Derivatives by... [pmc.ncbi.nlm.nih.gov]

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